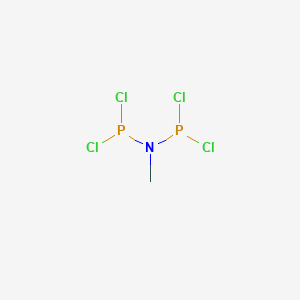

双(二氯膦基)甲胺

描述

Bis(dichlorophosphino)methylamine is an organophosphorus compound . It is also known by other names such as N,N-bis(dichlorophosphanyl)methanamine, Imidodiphosphorous tetrachloride, N-methyl- .

Synthesis Analysis

Bis(dichlorophosphinyl)methylamine has been prepared by the reaction of phosphoryl (V) chloride with dichlorophosphinylmethylamine .Molecular Structure Analysis

The molecular formula of Bis(dichlorophosphino)methylamine is CH3Cl4NP2 . The IUPAC name is N, N -bis (dichlorophosphanyl)methanamine . The InChI is InChI=1S/CH3Cl4NP2/c1-6 (7 (2)3)8 (4)5/h1H3 .Chemical Reactions Analysis

The reactions of phosphorus trichloride with three molar equivalents of methylamine give bis-(dichlorophosphino)amines .Physical And Chemical Properties Analysis

The molecular weight of Bis(dichlorophosphino)methylamine is 232.8 g/mol . It has a complexity of 59.1 and a topological polar surface area of 3.2 Ų .科学研究应用

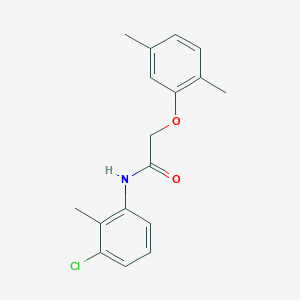

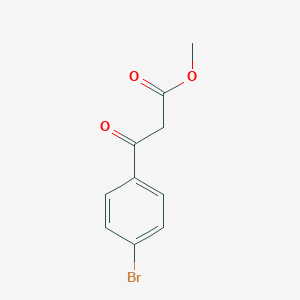

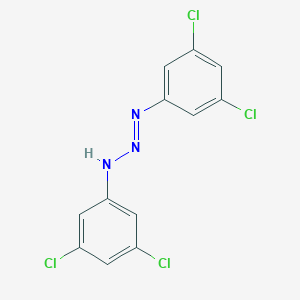

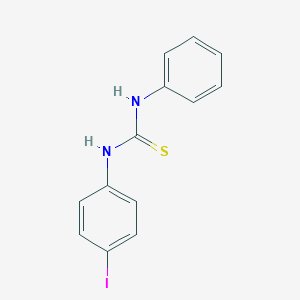

双(二氯膦基)甲胺用于合成杂环系统。该化合物与双功能试剂(如邻苯二酚或 N,N'-二取代脲或硫脲)反应,生成六元或七元杂环系统。在某些摩尔比下,它形成双环化合物。这些化合物的合成、性质和质谱碎片行为已经得到研究 (Wolf & Meisel, 1992)。

双(二氯膦基)甲胺参与了 DNA-蛋白质交联的研究。例如,对氮芥类抗肿瘤药物甲氯乙胺(双(2-氯乙基)甲胺)的研究表明,它们具有诱导 DNA-DNA 和 DNA-蛋白质交联的能力,从而阻断 DNA 复制 (Michaelson-Richie 等人,2011)。

该化合物已用于制备双(二氯膦酰基)甲胺等衍生物。这些衍生物已通过元素分析、红外、质谱、^1H 和 ^31P NMR 光谱进行表征,并详细讨论了它们的 NMR 结果 (Keat, 1970)。

双(二氯膦基)甲胺与二甲胺和 NN-二甲基(三甲基甲硅烷基)胺反应,生成各种氨基衍生物。这些衍生物已被识别并分离成不同的形式,它们的结构已通过 ^1H 和 ^31P NMR 光谱确定 (Irvine & Keat, 1972)。

已经研究了双(二氯膦基)甲胺与其他化合物(例如双(氯甲基)氯膦酸酯)的相互作用,以了解不同类型环状产物的形成 (Cherkasov 等人,2002)。

还进行了使用双(二氯膦基)甲胺形成环磷(III)氮杂环及其氧代和硫代衍生物的研究 (Jefferson 等人,1973)。

安全和危害

Bis(dichlorophosphino)methylamine causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water .

Relevant Papers

- "Nuclear magnetic double resonance studies of isotopically labelled bis- (dichlorophosphino)methylamine partially oriented in a nematic liquid crystal" .

- "Dimethylamino-derivatives of bis(dichlorophosphinyl)methylamine, [Cl2P (:O)] 2 NMe, with dimethylamine and with NN -dimethyl (trimethylsilyl)amine have been studied" .

作用机制

Target of Action

Bis(dichlorophosphino)methylamine is an organophosphorus compound that is most commonly used as a bidentate phosphine ligand in inorganic and organometallic chemistry . The primary targets of this compound are metal ions, where it acts as a chelating agent .

Mode of Action

The compound interacts with its targets (metal ions) through the two phosphino groups linked by a backbone . The alteration of the linker and R-groups alters the electronic and steric properties of the ligands, which can result in different coordination geometries and catalytic behavior in homogeneous catalysts .

属性

IUPAC Name |

N,N-bis(dichlorophosphanyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl4NP2/c1-6(7(2)3)8(4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVUZIHBLOWYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl4NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170142 | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(dichlorophosphino)methylamine | |

CAS RN |

17648-16-7 | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

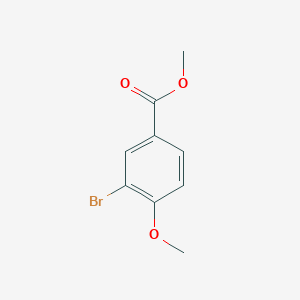

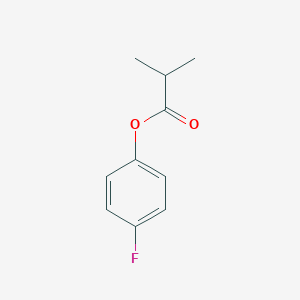

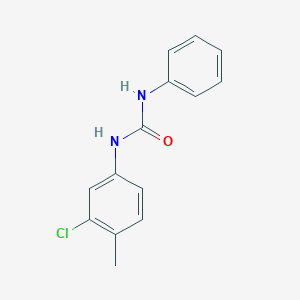

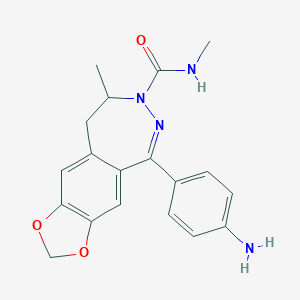

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions Bis(dichlorophosphino)methylamine undergoes, and what types of structures can be formed?

A1: Bis(dichlorophosphino)methylamine, (Cl2P)2NCH3, acts as a versatile precursor for synthesizing various phosphorus and nitrogen-containing heterocyclic compounds [, ]. It reacts with bifunctional agents like catechols, N,N′-disubstituted ureas, and thioureas.

- When reacted in a 1:1 molar ratio, Bis(dichlorophosphino)methylamine forms six or seven-membered heterocyclic ring systems [].

- In a 1:2 molar ratio, the reaction yields bicyclic compounds [].

Q2: Is there structural information available about Bis(dichlorophosphino)methylamine and related compounds?

A2: Yes, nuclear magnetic resonance (NMR) studies, including double resonance experiments with isotopically labelled Bis(dichlorophosphino)methylamine (containing 13C or 15N) in a liquid crystal medium have provided insights into its structure []. These studies suggest that the molecule adopts a planar skeleton with a P-N-P bond angle of approximately 117° and a P-N bond length of roughly 166.4 pm []. Similar techniques have been applied to characterize the products of its reactions, like the oxo- and thioxo-derivatives of cyclodiphosph(III)azanes, providing valuable information about their 1H and 31P NMR spectral properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)

![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)